molecular formula C13H13NO4 B072568 5-Phthalimidopentanoic acid CAS No. 1147-76-8

5-Phthalimidopentanoic acid

Cat. No.: B072568
CAS No.: 1147-76-8
M. Wt: 247.25 g/mol
InChI Key: VVYAIXIPOVUMQD-UHFFFAOYSA-N
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Description

5-Phthalimidopentanoic acid is an organic compound that belongs to the class of phthalimides It is characterized by the presence of a phthalimide group attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phthalimidopentanoic acid typically involves the reaction of phthalic anhydride with a suitable amine to form the phthalimide intermediate. This intermediate is then subjected to further reactions to introduce the pentanoic acid chain. One common method involves the use of a Gabriel synthesis, where potassium phthalimide reacts with an alkyl halide to form the N-alkylphthalimide, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Phthalimidopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines, depending on the specific reducing agent used.

    Substitution: N-alkylphthalimides or other substituted phthalimides.

Scientific Research Applications

5-Phthalimidopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phthalimidopentanoic acid involves its interaction with specific molecular targets. The phthalimide group can act as a pharmacophore, interacting with enzymes or receptors in biological systems. The pentanoic acid chain can influence the compound’s solubility and bioavailability, affecting its overall activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler compound with similar structural features but lacking the pentanoic acid chain.

    N-alkylphthalimides: Compounds with various alkyl groups attached to the phthalimide nitrogen.

    Phthalic Anhydride Derivatives: Compounds derived from phthalic anhydride with different substituents.

Uniqueness

5-Phthalimidopentanoic acid is unique due to the presence of both the phthalimide group and the pentanoic acid chain. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c15-11(16)7-3-4-8-14-12(17)9-5-1-2-6-10(9)13(14)18/h1-2,5-6H,3-4,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYAIXIPOVUMQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364928
Record name 5-phthalimidopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147-76-8
Record name 5-phthalimidopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a notable application of 5-phthalimidopentanoic acid in organic synthesis?

A1: this compound serves as a valuable building block in synthesizing modified muramyl dipeptide (MDP) analogs. These analogs are being investigated for their potential immunomodulating activities. [] Researchers replaced the α-carboxylic group of glutamic acid within the MDP structure with a phosphonate moiety, employing this compound in the synthetic process. [] You can find more details about this application in the paper "Synthesis of New Phosphono Desmuramyldipeptide Analogs" available on Semantic Scholar: []

Q2: How is chirality relevant in the synthesis of this compound?

A2: Researchers have developed efficient methods to synthesize both enantiomers of 2-benzoylsulfanyl-5-phthalimidopentanoic acid starting from ornithine. [, ] This chirality control is crucial as different enantiomers of a molecule can exhibit distinct biological activities. While the provided abstracts [, ] don't delve into specific applications of these enantiomers, it highlights the importance of controlled synthesis for potential pharmaceutical development. For further details on the synthetic procedure, refer to the papers "A short, scaleable synthesis of both enantiomers of 2-benzoylsulfanyl-5-phthalimidopentanoic acid from ornithine" on Semantic Scholar: [, ]

Q3: Can you describe the crystal structure of this compound?

A3: this compound crystallizes to form carboxylic acid dimers. This dimerization arises from hydrogen bonding between centrosymmetric pairs of molecules within the crystal lattice. [] This structural information provides valuable insights into the solid-state packing and potential intermolecular interactions of this compound. Further details on the crystallographic analysis can be found in the paper "Structures of five ω-phthalimidoaliphatic carboxylic acids" on Semantic Scholar: []

Q4: Is there a way to prepare (R)-2-bromo-5-phthalimidopentanoic acid on a larger scale?

A4: Yes, a scalable "one-pot" synthesis of (R)-2-bromo-5-phthalimidopentanoic acid utilizes readily available (R)-ornithine as a starting material. [] This method leverages a diazotisation process and identifies acetic acid as an effective antifoaming agent. Importantly, the researchers implemented an extractive workup procedure, minimizing operator exposure to the corrosive reaction mixture and reducing manual handling. [] This approach makes the process safer and more amenable to large-scale production. For a detailed protocol, refer to the paper "Production of (R)-2-Bromo-5-phthalimidopentanoic Acid via a Diazotisation Process from (R)-Ornithine" on Semantic Scholar: []

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